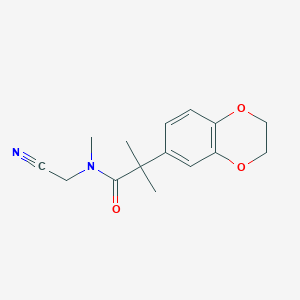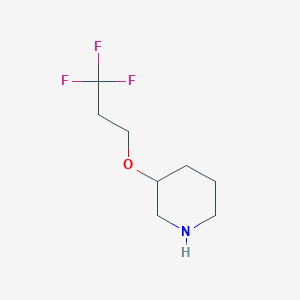
3-(3,3,3-Trifluoropropoxy)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(3,3,3-Trifluoropropoxy)piperidine" is a fluorinated piperidine derivative. Piperidine derivatives are of significant interest in the field of medicinal chemistry due to their presence in various bioactive molecules. The trifluoropropoxy group in the compound suggests potential for increased lipophilicity and metabolic stability, which are desirable traits in drug development.
Synthesis Analysis
The synthesis of piperidine derivatives, including those with trifluoropropoxy groups, can be achieved through various methods. For instance, the efficient synthesis of piperidine derivatives has been developed using metal triflate-catalyzed diastereoselective nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines . Additionally, the synthesis of 3-substituted 2-(trifluoromethyl)piperidines has been reported through ring expansion of (trifluoromethyl)prolinols, which involves an aziridinium intermediate . These methods highlight the versatility and regioselectivity in synthesizing fluorinated piperidine derivatives.
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be elucidated using techniques such as NMR analysis and X-ray crystallography. For example, the stereochemical assignments of certain piperidine derivatives were carefully performed using these methods . The molecular structure and vibrational frequencies of related piperidine molecules have also been determined by density functional theory and Hartree–Fock calculations .
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions. The combination of 1-benzenesulfinyl piperidine with trifluoromethanesulfonic anhydride has been used for the conversion of thioglycosides to glycosyl triflates, demonstrating the reactivity of piperidine derivatives in the formation of glycosidic linkages . Furthermore, the direct functionalization of N-H/α,α,β,β-C(sp3)-H of piperidine has been achieved via an azomethine ylide route, leading to the synthesis of spirooxindoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can be significantly influenced by the introduction of fluorinated groups. For instance, tolane liquid crystals with hexafluoropiperidine as end groups exhibit good thermal stability and high clearing points, indicating that fluorination can enhance the material properties of piperidine derivatives . The synthesis of 3-alkoxy-4,4-difluoropiperidines and their selective N- and O-deprotection also reflect the importance of functional group manipulation in modifying the properties of these compounds .
Aplicaciones Científicas De Investigación
Catalytic Synthesis of Fluorinated N-Heterocycles
Fluorinated piperidines, including those with trifluoropropoxy groups, are vital in discovery chemistry. A Palladium-catalyzed [4 + 2] annulation approach has been developed to efficiently access these compounds, which can be chemoselectively derivatized with high diastereocontrol. This method underscores the importance of such compounds in synthesizing functionally rich analogs for chemical research and development (García-Vázquez et al., 2021).
Synthesis of 3-Alkoxy-4,4-difluoropiperidines
The creation of fluorinated piperidines with additional functional groups on the heterocyclic ring highlights their utility in pharmaceutical and agrochemical chemistry. The synthesis of 3-alkoxy-4,4-difluoropiperidines by deoxofluorination demonstrates the compound's relevance as a building block in these industries (Surmont et al., 2009).
Intramolecular Aminotrifluoromethoxylation of Alkenes
The catalytic trifluoromethoxylation of unactivated alkenes to produce 3-OCF3 substituted piperidines reveals a method for directly integrating trifluoromethoxy groups into piperidine rings. This technique is a groundbreaking development in the synthesis of fluorinated nitrogen heterocycles, showcasing the trifluoropropoxy group's potential in modifying piperidine structures for enhanced chemical properties (Chen, Chen, & Liu, 2015).
Sulfonamides and Cationic Cyclisations
The use of triflic acid to catalyze the cyclisation of homoallylic sulfonamides into pyrrolidines and piperidines indicates the strategic importance of incorporating fluorinated groups in synthesizing complex nitrogen-containing cycles. This method's efficiency in forming polycyclic systems further underscores the trifluoropropoxy group's value in medicinal chemistry (Haskins & Knight, 2002).
Stereodynamics and the Perlin Effect
The study of 1-(trifluoromethylsulfonyl)piperidine's stereodynamic behavior through low-temperature NMR spectroscopy reveals intricate details about the conformations and interactions within fluorinated piperidines. Such research highlights the complexity and potential of fluorinated piperidines in designing molecules with specific stereochemical properties (Shainyan et al., 2008).
Safety and Hazards
Direcciones Futuras
While specific future directions for “3-(3,3,3-Trifluoropropoxy)piperidine” are not available in the retrieved data, the field of piperidine derivatives is a promising area of research. These compounds have potential applications in the pharmaceutical industry, particularly in the development of new drugs .
Propiedades
IUPAC Name |
3-(3,3,3-trifluoropropoxy)piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3NO/c9-8(10,11)3-5-13-7-2-1-4-12-6-7/h7,12H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMGDIUIYOZJTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OCCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

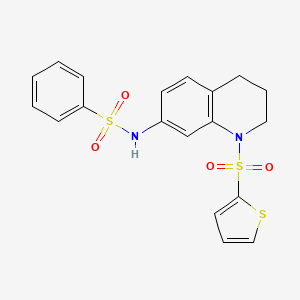

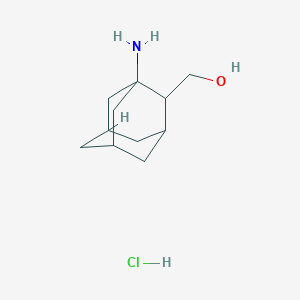
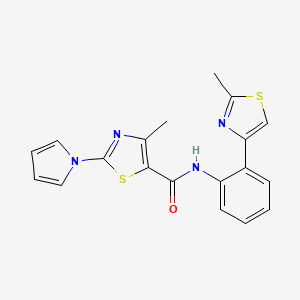
![1-(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2554221.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2554223.png)

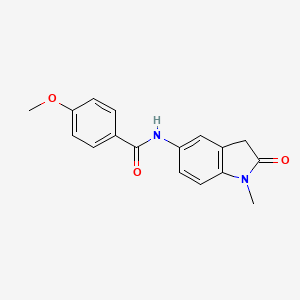
![3-[[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl]amino]-2-methylbenzamide](/img/structure/B2554227.png)

![N-[(2,2-Dimethylcyclopentyl)methyl]prop-2-enamide](/img/structure/B2554234.png)
![2-(8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-(2-furylmethyl)acetamide](/img/structure/B2554235.png)

